n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide
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Overview
Description
n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety, a chlorophenyl group, and an ethenesulfonamide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the ethenesulfonamide linkage under controlled conditions, often using sulfonyl chlorides and amines as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the ethenesulfonamide linkage may contribute to its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure with a dimethoxyphenyl group instead of a chlorophenyl group.
Vanillin acetate: Contains a benzodioxole moiety but lacks the sulfonamide and chlorophenyl groups.
Uniqueness
n-[2-(1,3-Dioxaindan-5-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide is unique due to its combination of a benzodioxole moiety, chlorophenyl group, and ethenesulfonamide linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-15-4-1-13(2-5-15)8-10-24(20,21)19-9-7-14-3-6-16-17(11-14)23-12-22-16/h1-6,8,10-11,19H,7,9,12H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYAROQZIGRZAE-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CCNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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